2,2,3,3,4-Pentafluorocyclobutan-1-one
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Overview
Description
2,2,3,3,4-Pentafluorocyclobutan-1-one is a fluorinated cyclobutanone compound It is characterized by the presence of five fluorine atoms attached to a cyclobutanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4-Pentafluorocyclobutan-1-one can be achieved through several methods. One common approach involves the fluorination of cyclobutanone derivatives using fluorinating agents such as elemental fluorine or fluorine-containing reagents. The reaction conditions typically require low temperatures and controlled environments to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are designed to maximize efficiency and yield while minimizing the production of unwanted by-products. Advanced techniques such as continuous flow reactors and automated systems are often employed to achieve consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4-Pentafluorocyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild to moderate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,2,3,3,4-Pentafluorocyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with fluorinated functional groups.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of advanced materials, including polymers and coatings with improved chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 2,2,3,3,4-Pentafluorocyclobutan-1-one involves its interaction with molecular targets through its fluorinated functional groups. These interactions can influence various biochemical pathways and processes. The compound’s high electronegativity and stability contribute to its effectiveness in these roles.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanone: The non-fluorinated parent compound of 2,2,3,3,4-Pentafluorocyclobutan-1-one.
2,2,3,3-Tetrafluorocyclobutanone: A similar compound with four fluorine atoms.
2,2,3,3,4,4-Hexafluorocyclobutanone: A compound with six fluorine atoms, offering different chemical properties.
Uniqueness
This compound is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its balance of fluorine atoms provides a combination of stability, reactivity, and versatility that is valuable in various applications.
Properties
CAS No. |
64100-29-4 |
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Molecular Formula |
C4HF5O |
Molecular Weight |
160.04 g/mol |
IUPAC Name |
2,2,3,3,4-pentafluorocyclobutan-1-one |
InChI |
InChI=1S/C4HF5O/c5-1-2(10)4(8,9)3(1,6)7/h1H |
InChI Key |
YYCDPUFTIMDEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)C(C1(F)F)(F)F)F |
Origin of Product |
United States |
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